molecular formula C25H23N5O4S B305433 N-[(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide

N-[(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B305433
M. Wt: 489.5 g/mol
InChI Key: QTSBROWCTSTKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide, also known as ETKI, is a novel small molecule inhibitor that has shown promising results in scientific research. ETKI has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

N-[(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide inhibits the activity of protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, making it a potential target for cancer therapy. N-[(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-[(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide also inhibits the migration and invasion of cancer cells, making it a potential candidate for the treatment of metastatic cancer. Furthermore, N-[(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-[(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its mechanism of action and potential applications in scientific research. However, there are also some limitations to using N-[(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide in lab experiments. Its potency and selectivity may vary depending on the cell type and experimental conditions. Furthermore, N-[(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide may have off-target effects, leading to potential side effects.

Future Directions

There are several future directions for the study of N-[(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide. Further studies are needed to determine the efficacy and safety of N-[(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide in preclinical and clinical trials. The potential applications of N-[(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide in the treatment of Alzheimer's disease and other neurodegenerative disorders need to be further investigated. Furthermore, the development of more potent and selective CK2 inhibitors may lead to the development of more effective cancer therapies.

Synthesis Methods

N-[(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide has been synthesized using various methods, including the reaction of 5-(4-bromobutoxy)-2-nitrobenzoic acid with 1,3-benzodioxole-5-carboxylic acid in the presence of triethylamine and N,N-dimethylformamide. The resulting intermediate was then reacted with 2-(1-naphthylamino)-2-oxoethylthiol and 4-ethyl-5-amino-1,2,4-triazole-3-thiol in the presence of copper powder and N,N-dimethylformamide. The final product was obtained after purification using column chromatography.

Scientific Research Applications

N-[(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells and has potential as a therapeutic agent for cancer treatment. N-[(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide has also been studied for its potential application in the treatment of Alzheimer's disease and other neurodegenerative disorders. Furthermore, N-[(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Product Name

N-[(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide

Molecular Formula

C25H23N5O4S

Molecular Weight

489.5 g/mol

IUPAC Name

N-[[4-ethyl-5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C25H23N5O4S/c1-2-30-22(13-26-24(32)17-10-11-20-21(12-17)34-15-33-20)28-29-25(30)35-14-23(31)27-19-9-5-7-16-6-3-4-8-18(16)19/h3-12H,2,13-15H2,1H3,(H,26,32)(H,27,31)

InChI Key

QTSBROWCTSTKLU-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)CNC(=O)C4=CC5=C(C=C4)OCO5

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)CNC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.